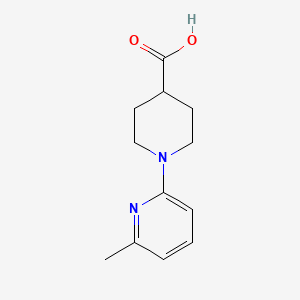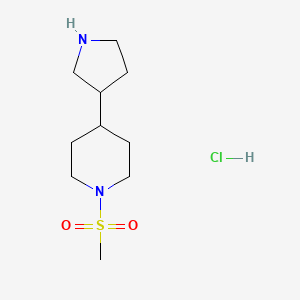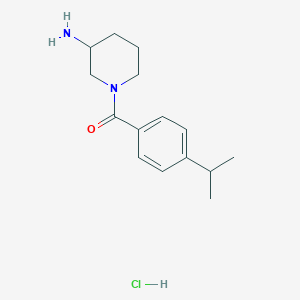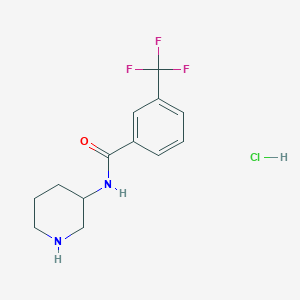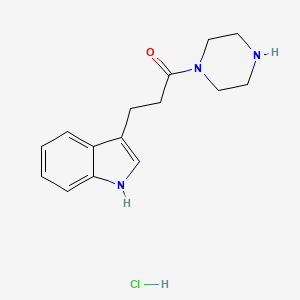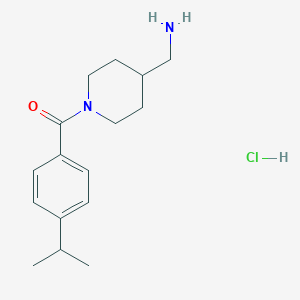
(4-(Aminomethyl)piperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Aminomethyl)piperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride is a chemical compound with the molecular formula C14H22ClNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride typically involves the reaction of 4-isopropylbenzoyl chloride with 4-(aminomethyl)piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(4-(Aminomethyl)piperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (4-(Aminomethyl)piperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biological targets. It can be used in the development of probes for studying receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its derivatives may have applications in the development of new materials with specific properties.
作用機序
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride: Similar structure but lacks the isopropyl group.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a prop-2-yn-1-yloxy group instead of the isopropyl group.
Uniqueness
(4-(Aminomethyl)piperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.
特性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-propan-2-ylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-12(2)14-3-5-15(6-4-14)16(19)18-9-7-13(11-17)8-10-18;/h3-6,12-13H,7-11,17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESSCZYLWDVCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-4,7-dichloro-2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035556.png)
![(2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]-5-chloro-4,6-dimethyl-1-benzofuran-3-one](/img/structure/B8035566.png)
![(2Z)-5-chloro-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4,6-dimethyl-1-benzofuran-3-one](/img/structure/B8035570.png)
![(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-chloro-4,6-dimethyl-1-benzofuran-3-one](/img/structure/B8035578.png)
![(2Z)-5-chloro-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4,6-dimethyl-1-benzofuran-3-one](/img/structure/B8035582.png)
![(2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B8035600.png)
![(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B8035605.png)
![(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035612.png)
![(2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035616.png)
